N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
“N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indazole ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the piperidine ring with prop-2-enoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
“N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be evaluated for its efficacy in treating various diseases or conditions.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. This might involve:
Binding to Receptors: The compound could bind to specific receptors, triggering a biological response.
Enzyme Inhibition: It might inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and indazole derivatives.
Uniqueness
Structural Features: The unique combination of the indazole and piperidine rings, along with the prop-2-enoyl group, distinguishes this compound from others.
Functional Properties: Its specific functional properties, such as binding affinity and reactivity, might differ from similar compounds, making it valuable for certain applications.
Properties
IUPAC Name |
N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-4-17(23)22-10-8-13(9-11-22)18(24)20(2)15-6-5-7-16-14(15)12-19-21(16)3/h4,12-13,15H,1,5-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRFEYXADTXNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)N(C)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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